molecular formula C22H26BN3O3 B15280925 N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 864759-44-4

N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B15280925
CAS No.: 864759-44-4
M. Wt: 391.3 g/mol
InChI Key: YJYYCWQVNQVASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-bromoaniline with benzoyl chloride under basic conditions to form 4-bromobenzamide.

    Introduction of the Boronate Ester Group: The bromine atom on the benzamide can be substituted with a boronate ester group using a palladium-catalyzed Suzuki coupling reaction with bis(pinacolato)diboron.

    Attachment of the Pyridin-3-ylmethyl Group: This step involves the nucleophilic substitution of the bromine atom on 3-bromopyridine with a suitable nucleophile to introduce the pyridin-3-ylmethyl group.

    Addition of the Cyanoethyl Group: The final step involves the addition of the cyanoethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The boronate ester group can participate in Suzuki coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in cross-coupling reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]benzamide: Lacks the boronate ester group.

    N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the cyanoethyl group.

    N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-bromobenzamide: Contains a bromine atom instead of the boronate ester group.

Uniqueness

The presence of the boronate ester group in N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide makes it particularly valuable for cross-coupling reactions, which is a unique feature compared to similar compounds.

Properties

CAS No.

864759-44-4

Molecular Formula

C22H26BN3O3

Molecular Weight

391.3 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C22H26BN3O3/c1-21(2)22(3,4)29-23(28-21)19-10-8-18(9-11-19)20(27)26(14-6-12-24)16-17-7-5-13-25-15-17/h5,7-11,13,15H,6,14,16H2,1-4H3

InChI Key

YJYYCWQVNQVASK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(CCC#N)CC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.